molecular formula C13H16O B13951453 4-(2,3,6-Trimethylphenyl)but-3-en-2-one CAS No. 56681-06-2

4-(2,3,6-Trimethylphenyl)but-3-en-2-one

Cat. No.: B13951453
CAS No.: 56681-06-2
M. Wt: 188.26 g/mol
InChI Key: AHHGVKNOSDJAQN-UHFFFAOYSA-N
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Description

4-(2,3,6-Trimethylphenyl)but-3-en-2-one is an organic compound with the molecular formula C13H16O and a molecular weight of 188.27 g/mol . This compound is characterized by the presence of a butenone group attached to a trimethyl-substituted phenyl ring. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,6-Trimethylphenyl)but-3-en-2-one typically involves the aldol condensation of 2,3,6-trimethylbenzaldehyde with acetone. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2,3,6-Trimethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the butenone group to a butanol group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,3,6-Trimethylphenyl)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3,6-Trimethylphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3,6-Trimethylphenyl)but-3-en-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of three methyl groups at positions 2, 3, and 6 provides steric hindrance and electronic effects that can affect the compound’s chemical behavior and interactions with biological targets .

Properties

CAS No.

56681-06-2

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

4-(2,3,6-trimethylphenyl)but-3-en-2-one

InChI

InChI=1S/C13H16O/c1-9-5-6-10(2)13(12(9)4)8-7-11(3)14/h5-8H,1-4H3

InChI Key

AHHGVKNOSDJAQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)C=CC(=O)C)C

Origin of Product

United States

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